molecular formula C20H18BrN B2429013 N,N-Dibenzyl-3-bromoaniline CAS No. 148491-07-0

N,N-Dibenzyl-3-bromoaniline

Cat. No.: B2429013
CAS No.: 148491-07-0
M. Wt: 352.275
InChI Key: LETHNKDTJWYRTF-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3-bromoaniline: is an organic compound with the molecular formula C20H18BrN It is a derivative of aniline, where the nitrogen atom is substituted with two benzyl groups and a bromine atom is attached to the benzene ring at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Multistep Synthesis:

Industrial Production Methods:

  • The industrial production of N,N-dibenzyl-3-bromoaniline typically follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

      Nucleophilic Substitution: The bromine atom in N,N-dibenzyl-3-bromoaniline can be substituted by nucleophiles such as hydroxide ions, leading to the formation of N,N-dibenzyl-3-hydroxyaniline.

      Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

  • Oxidation and Reduction Reactions:

      Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding quinones.

      Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Electrophilic Substitution: Concentrated nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    N,N-Dibenzyl-3-hydroxyaniline: from nucleophilic substitution.

    N,N-Dibenzyl-3-nitroaniline: from nitration.

    N,N-Dibenzyl-3-sulfonylaniline: from sulfonation.

Scientific Research Applications

Chemistry:

  • N,N-Dibenzyl-3-bromoaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

  • The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine:

  • It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

  • This compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-3-bromoaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and benzyl groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • N,N-Dibenzyl-3-chloroaniline
  • N,N-Dibenzyl-3-fluoroaniline
  • N,N-Dibenzyl-3-iodoaniline

Comparison:

  • N,N-Dibenzyl-3-bromoaniline is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

N,N-dibenzyl-3-bromoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN/c21-19-12-7-13-20(14-19)22(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETHNKDTJWYRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 16 g of 3-bromoaniline, 15 g magnesium oxide and 31.8 g benzylbromide in 100 mL dry dimethylformamide was stirred for 47 hours at room temperature, under nitrogen. The precipitated magnesium salts were filtered. The filtrate was diluted with water and extracted with ether. The ether extracts were combined, washed with water and dried over anhydrous sodium sulfate. The sodium sulfate was filtered and the ether evaporated in vacuo to give a brownish solid. The brownish solid was recrystallized from isopropanol to yield 20.75 g of N,N-dibenzyl-3-bromoaniline as a white solid. The structure was confirmed by NMR.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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